2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione
Overview
Description
“[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1268982-24-6 . It has a molecular weight of 255.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4S.2ClH/c1-5-10-11-4-6 (2-3-8)9-7 (11)12-5;;/h4,10H,1-3,8H2;2*1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Photophysical Properties
The compound's derivatives exhibit exciting photophysical properties, making them suitable for various scientific applications. For instance, derivatives of this compound, such as 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione, have been synthesized and demonstrated notable fluorescence and high sensitivity to solvent polarity. These derivatives are stable up to 317 °C and are studied using UV-visible and fluorescence spectroscopy. Density Functional Theory computations have been employed to understand their structural, molecular, electronic, and photophysical properties (Deshmukh & Sekar, 2015).
Corrosion Inhibition
The compound's derivatives have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. Studies involving weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques have demonstrated the inhibition efficiency of these inhibitors, indicating their potential use in protecting metals against corrosion. Theoretical calculations, including the determination of molecular orbital energy levels and dipole moments, support these experimental findings (Yadav et al., 2015).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Research has shown that these derivatives possess significant antibacterial and antifungal activities, highlighting their potential for use in combating microbial infections. The structure-activity relationship has been established based on various analytical techniques, further understanding their mechanism of action (Jat et al., 2006).
Synthetic Methodology Development
Advanced synthetic methodologies have been developed to synthesize various derivatives of the compound. These methodologies involve complex reactions and provide new avenues for generating substances with potential pharmacological or industrial applications. Studies have detailed the synthesis process, yields, and structural characterization of the resulting compounds, contributing to the field of synthetic organic chemistry (Tkachuk et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9-17-19-8-10(16-15(19)22-9)6-7-18-13(20)11-4-2-3-5-12(11)14(18)21/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHGYJLYANHZHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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